molecular formula C17H15ClN6O2 B605362 AM-0902 CAS No. 1883711-97-4

AM-0902

Cat. No.: B605362
CAS No.: 1883711-97-4
M. Wt: 370.8 g/mol
InChI Key: AWJBWNUUODWOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AM-0902 is a potent and selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) receptor. It has shown significant analgesic and anti-inflammatory effects. The compound is known for its high selectivity and efficacy in blocking TRPA1, making it a valuable tool in scientific research, particularly in the study of pain and inflammation .

Scientific Research Applications

AM-0902 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the TRPA1 receptor and its role in various chemical processes.

    Biology: Helps in understanding the biological pathways involving TRPA1 and its role in pain and inflammation.

    Medicine: Potential therapeutic applications in treating pain and inflammatory conditions.

    Industry: Used in the development of new analgesic and anti-inflammatory drugs

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Biochemical Analysis

Biochemical Properties

AM-0902 plays a crucial role in biochemical reactions by selectively inhibiting the TRPA1 channel. The TRPA1 channel is a member of the transient receptor potential (TRP) family of ion channels, which are involved in various physiological processes, including pain perception and inflammation. This compound exhibits high selectivity for TRPA1, with minimal activity against other TRP channels such as TRPV1, TRPV4, TRPV3, and TRPM8 . The compound interacts with the TRPA1 channel by binding to its active site, thereby preventing the influx of calcium ions and subsequent activation of downstream signaling pathways .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting the TRPA1 channel, this compound reduces the influx of calcium ions into cells, which in turn modulates cell signaling pathways, gene expression, and cellular metabolism . This inhibition leads to a decrease in the release of pro-inflammatory mediators and a reduction in pain perception. Additionally, this compound has been shown to reduce the flinching response in animal models of pain, further demonstrating its efficacy in modulating cellular functions related to pain and inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its selective binding to the TRPA1 channel. This binding inhibits the channel’s activity, preventing the influx of calcium ions and subsequent activation of downstream signaling pathways . This compound’s high selectivity for TRPA1 is attributed to its unique chemical structure, which allows it to interact specifically with the active site of the channel. This selective inhibition results in the modulation of various cellular processes, including the reduction of pro-inflammatory mediator release and pain perception .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and pharmacokinetic properties, with a moderate terminal elimination half-life of approximately 0.6 to 2.8 hours in rats . Long-term studies have shown that this compound maintains its efficacy in reducing pain and inflammation over extended periods, with no significant degradation or loss of activity . These findings suggest that this compound is a stable and effective compound for long-term use in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent reduction in pain-related behaviors, such as flinching, in response to noxious stimuli . At higher doses, this compound effectively reduces pain perception and inflammation, with minimal toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with the TRPA1 channel. The compound’s inhibition of TRPA1 leads to changes in metabolic flux and metabolite levels, particularly those related to pain and inflammation . Additionally, this compound is metabolized in the liver, where it undergoes biotransformation to produce various metabolites . These metabolites are then excreted from the body, primarily through the kidneys .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound exhibits high permeability and is not a substrate for P-glycoprotein, allowing it to effectively reach its target sites . This compound is also orally bioavailable, with good brain exposure, making it a promising candidate for therapeutic applications . The compound’s distribution within tissues is influenced by its binding to transporters and binding proteins, which facilitate its localization and accumulation at target sites .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the TRPA1 channel . The compound’s activity and function are influenced by its localization, as it needs to reach the TRPA1 channel to exert its inhibitory effects . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments or organelles, further modulating its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AM-0902 involves multiple steps, starting with the preparation of the core structure, which includes a purine ring and an oxadiazole moiety. The key steps in the synthesis include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

AM-0902 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used to study the structure-activity relationship and optimize the compound’s properties .

Mechanism of Action

AM-0902 exerts its effects by selectively binding to the TRPA1 receptor, blocking its activation. This inhibition prevents the influx of calcium ions, which is a key step in the signaling pathway that leads to pain and inflammation. The compound’s high selectivity ensures minimal off-target effects, making it a valuable tool for studying TRPA1-mediated processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AM-0902

This compound stands out due to its high selectivity and potency in blocking TRPA1. Its unique chemical structure allows for effective inhibition of TRPA1 with minimal off-target effects, making it a preferred choice for scientific research .

Properties

IUPAC Name

1-[[3-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazol-5-yl]methyl]-7-methylpurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN6O2/c1-23-9-19-16-15(23)17(25)24(10-20-16)8-14-21-13(22-26-14)7-4-11-2-5-12(18)6-3-11/h2-3,5-6,9-10H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJBWNUUODWOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C=N2)CC3=NC(=NO3)CCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101336572
Record name AM-0902
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1883711-97-4
Record name AM-0902
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883711974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM-0902
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-0902
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E4SQ96PCJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the mechanism of action of 1-((3-(4-chlorophenethyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-1H-purin-6(7H)-one (AM-0902) and how does it affect pain signaling?

A: 1-((3-(4-chlorophenethyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-1H-purin-6(7H)-one (this compound) acts as a potent and selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel [, ]. This channel, located on the surface of sensory neurons, plays a crucial role in detecting noxious stimuli, including chemical irritants and inflammatory mediators. By blocking TRPA1, this compound inhibits the channel's ability to transmit pain signals to the spinal cord and brain.

Q2: How does this compound impact the activity of spinal cord neurons in the context of inflammatory pain?

A: Research has shown that in rat models of inflammatory pain, this compound significantly reduces the elevated frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in lamina I neurons of the spinal dorsal horn []. This suggests that this compound, by blocking TRPA1, can dampen the increased excitability of spinal neurons receiving sensory input from inflamed tissues, ultimately reducing pain perception.

Q3: What evidence supports the use of this compound as a tool to study TRPA1 involvement in pain in vivo?

A: this compound exhibits favorable pharmacokinetic properties in rats, achieving greater than 30-fold coverage of the TRPA1 IC50 in vivo []. This allows for effective target engagement and enables researchers to investigate the role of TRPA1 in various preclinical pain models. Notably, this compound has demonstrated dose-dependent inhibition of allyl isothiocyanate (AITC)-induced nocifensive behavior in rats, confirming its ability to block TRPA1 activity and attenuate pain responses in living organisms [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.